ethyl 2-[2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate
Description
This compound is a complex heterocyclic molecule featuring a cyclohepta[b]thiophene core fused with a seven-membered ring system. Key structural elements include:
- An ethyl ester group at position 3 of the thiophene ring.
- A 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamido substituent at position 2, introducing a thiomorpholinone moiety with two methyl groups and two ketone functionalities.
The cyclohepta[b]thiophene scaffold is notable for its expanded ring size compared to smaller analogs (e.g., cyclopenta or cyclohexa derivatives), which may enhance conformational flexibility and influence binding interactions in biological systems.
Properties
IUPAC Name |
ethyl 2-[[2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S2/c1-4-27-20(26)16-13-8-6-5-7-9-14(13)29-17(16)21-15(23)10-22-18(24)11(2)28-12(3)19(22)25/h11-12H,4-10H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTXZFVRVCYIOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CN3C(=O)C(SC(C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate typically involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. Common synthetic routes include:
Acylation and Amidation:
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with thiophene and morpholine moieties exhibit significant anticancer properties. The presence of the thiomorpholine structure in this compound suggests potential interactions with biological targets involved in cancer progression. Computational studies have shown that derivatives of thiophene can inhibit key enzymes in cancer cell metabolism, making them valuable candidates for further drug development.
Mechanism of Action
The proposed mechanism of action involves the compound's ability to interact with specific receptors or enzymes that are overexpressed in cancerous tissues. For instance, it may target folate receptors which are prevalent in certain cancer cells . The structural features that facilitate these interactions include hydrogen bonding and π–π stacking interactions between aromatic rings .
Materials Science
Synthesis of Novel Polymers
The compound can serve as a building block for synthesizing novel polymers with enhanced properties. Its unique structure allows for the incorporation into polymer matrices that may exhibit improved thermal stability and mechanical strength . Research has demonstrated that polymers derived from thiophene derivatives possess desirable electrical conductivity and optical properties, making them suitable for applications in organic electronics and photonics.
Biological Research
In Vivo Studies
Preliminary studies have shown that ethyl 2-[2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate can be evaluated for its pharmacokinetic properties through in vivo models. These studies focus on absorption, distribution, metabolism, and excretion (ADME) profiles which are crucial for understanding the compound's therapeutic potential .
Potential as a Diagnostic Agent
Due to its structural complexity and biological activity, this compound may also be explored as a diagnostic agent in imaging techniques. Its ability to selectively bind to certain biological markers could facilitate the development of targeted imaging agents for early cancer detection.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential anticancer activity targeting specific receptors; computational drug design applications. |
| Materials Science | Building block for novel polymers with enhanced properties; applications in organic electronics. |
| Biological Research | Evaluation of pharmacokinetic properties; potential use as a diagnostic agent in imaging techniques. |
Mechanism of Action
The mechanism of action of ethyl 2-[2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to three structurally related analogs (Table 1):
Key Observations:
Core Structure Differences :
- The cyclopenta[b]thiophene analog has a smaller five-membered fused ring, reducing steric bulk but limiting conformational flexibility compared to the seven-membered cyclohepta core of the target compound.
- The benzo[b]thiophene derivative lacks a fused aliphatic ring, resulting in a planar aromatic system with distinct electronic properties.
~3.8). The dioxopyrrole substituent in lacks hydrogen-bond donors, which may reduce solubility but improve membrane permeability.
Spectral Data Comparison: NMR studies of structurally similar compounds (e.g., compounds 1 and 7 in ) reveal that chemical shifts in regions A (positions 39–44) and B (positions 29–36) are highly sensitive to substituent changes. For the target compound, the thiomorpholinone group would likely perturb these regions, altering electronic environments compared to analogs with simpler amides or esters.
Biological Activity
Ethyl 2-[2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological effects, and relevant research findings.
Synthesis
The synthesis of this compound typically involves several steps including cyclization reactions and acylation processes. The use of specific reagents such as chloroacetyl chloride and ethyl isothiocyanate has been reported to yield derivatives with promising biological activities. The structural complexity of the thiophene and morpholine moieties contributes to its unique properties.
Biological Activity Overview
The biological activities of this compound have been evaluated in various studies. Key areas of activity include:
- Antitumor Activity : Several derivatives have shown significant cytotoxic effects against cancer cell lines. For instance, compounds derived from similar scaffolds demonstrated IC50 values ranging from 23.2 to 49.9 μM against MCF-7 breast cancer cells .
- Mechanism of Action : Research indicates that these compounds may induce apoptosis and cell cycle arrest in cancer cells. Flow cytometry studies have shown an increase in G2/M-phase arrest when treated with these compounds .
- Antimicrobial Properties : Preliminary studies suggest potential activity against Mycobacterium tuberculosis (Mtb), with some derivatives exhibiting minimum inhibitory concentrations (MIC) below 5 μM . This highlights the compound's relevance in the development of new anti-TB agents.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | IC50 Values (μM) |
|---|---|---|
| Antitumor | Induction of apoptosis in MCF-7 cells | 23.2 - 49.9 |
| Antimicrobial | Activity against Mtb | < 5 |
| Enzyme Inhibition | AChE inhibition observed | Not specified |
Case Studies
- Antitumor Efficacy : In a study evaluating various derivatives based on the thiophene scaffold, it was found that certain compounds effectively inhibited cell proliferation and induced apoptosis in cancer cell lines such as MCF-7 and HCT116 .
- Anti-TB Activity : Another study focused on the compound's efficacy against different strains of Mtb. The results indicated that specific derivatives not only inhibited bacterial growth but also showed low cytotoxicity towards human monocytic cells (IC50 = 6.2 μM) .
Q & A
Q. What are the recommended synthetic routes and purification methods for this compound?
Methodological Answer:
- Synthesis Strategy : Start with the cyclohepta[b]thiophene-3-carboxylate core and introduce the 2,6-dimethyl-3,5-dioxothiomorpholin-4-yl acetamido group via amide coupling. A similar approach is described for analogous thiophene derivatives using carbodiimide-based coupling agents (e.g., DCC or EDC) under inert conditions .
- Purification : Column chromatography with gradients of dichloromethane/ethyl acetate (e.g., 9:1 ratio) is effective for isolating intermediates, as demonstrated in yields of ~27% for structurally related compounds .
- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry of reagents to minimize byproducts.
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Methodological Answer:
- Hazard Mitigation : Use fume hoods, nitrile gloves, and safety goggles. The compound may cause skin/eye irritation (Category 2/2A) and respiratory toxicity (Category 3), as observed in structurally similar thiomorpholine derivatives .
- Storage : Store in airtight containers at 2–8°C, away from incompatible materials (e.g., strong oxidizers) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?
Methodological Answer:
- NMR : Use and NMR (400–500 MHz) to confirm regiochemistry of the thiomorpholine and cycloheptane rings. For example, thiomorpholine carbonyls typically resonate at δ 160–170 ppm in spectra .
- HRMS : Validate molecular weight (e.g., expected [M+H]+ for C₂₀H₂₅N₂O₅S₂: ~461.12) with <2 ppm error .
- X-ray Crystallography : Resolve ambiguities in stereochemistry, as done for ethyl 4-hydroxy-2-phenylpyrrole derivatives .
Advanced Research Questions
Q. How can computational chemistry tools be applied to predict the reactivity or stability of this compound?
Methodological Answer:
- Reactivity Prediction : Use density functional theory (DFT) to calculate Fukui indices for nucleophilic/electrophilic sites. For example, ICReDD’s quantum chemical reaction path searches optimize conditions by simulating transition states .
- Stability Analysis : Molecular dynamics (MD) simulations in solvent environments (e.g., DMSO) assess hydrolytic stability of the ester and amide bonds .
- Software : Gaussian 16 or ORCA for DFT; VMD for visualization .
Q. What strategies are recommended for optimizing reaction conditions to improve yield and selectivity?
Methodological Answer:
- DoE (Design of Experiments) : Vary temperature (25–80°C), solvent (DMF vs. THF), and catalyst (e.g., DMAP) to identify optimal parameters. For example, thiomorpholine coupling reactions show higher yields in DMF at 60°C .
- In Situ Monitoring : Use FT-IR to track carbonyl stretching frequencies (1700–1750 cm⁻¹) for real-time analysis of amide bond formation .
- Catalyst Screening : Test Pd-based catalysts for Suzuki-Miyaura cross-coupling if aryl halides are present in precursors .
Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts or HRMS anomalies) observed during characterization?
Methodological Answer:
- Data Reconciliation : Compare experimental NMR shifts with computed values (e.g., using ACD/Labs or ChemDraw). For instance, methyl groups on thiomorpholine may show upfield shifts due to ring strain .
- Isotopic Purity : Verify satellite peaks in HRMS to rule out isotopic interference .
- Dynamic Effects : Consider rotameric equilibria in NMR; use variable-temperature (VT) NMR to resolve splitting patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
